molecular formula C27H25FN4OS B2666575 3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile CAS No. 2320929-51-7

3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile

Cat. No. B2666575
CAS RN: 2320929-51-7
M. Wt: 472.58
InChI Key: FAKDAYZXKVMIME-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a quinoline, a thiazole, and an azepane ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The quinoline and thiazole rings are aromatic, which means they are planar and contribute to the overall stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the presence of functional groups .

Scientific Research Applications

Synthesis and Transformation into Heterocyclic Structures

Research on similar fluoro-substituted compounds and their derivatives has led to the synthesis of various novel heterocyclic structures. For instance, the reaction of difluorocarbene with N-substituted ketone imines, in the presence of fumaronitrile, maleonitrile, or dimethyl maleate, results in the formation of 2-fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives through intermediate azomethine ylides and subsequent cycloaddition. This method has been utilized to produce fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]isoquinoline derivatives, showcasing the compound's utility in synthesizing complex heterocycles with potential pharmaceutical relevance (Novikov et al., 2005).

Domino Synthesis of Thiazolo-Fused Heterocycles

Another application is in the domino synthesis of thiazolo-fused six- and seven-membered nitrogen heterocycles. This synthesis process involves intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles, leading to the creation of novel thiazolo[4,5-b]pyridin-5(4H)-ones, thiazolo[4,5-c]isoquinolin-5(4H)-ones, and other thiazolo-fused heterocycles. These compounds have shown potential for various pharmaceutical applications due to their structural complexity and biological relevance (Kumar & Ila, 2022).

Metal-Free Oxidative Ring-Expansion

A novel, mild, and metal-free oxidative ring expansion approach has been developed for synthesizing benzo[b]azepines, which are crucial frameworks in many pharmaceutical compounds. This method offers a simpler and more efficient route to access these valuable compounds, potentially accelerating the development of new drugs and materials (Stockerl et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

Future research could involve further exploration of the compound’s properties and potential uses. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

3-[2-[7-(azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinolin-3-yl]-1,3-thiazol-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4OS/c1-2-31-16-21(27-30-23(17-34-27)19-9-7-8-18(12-19)15-29)26(33)20-13-22(28)25(14-24(20)31)32-10-5-3-4-6-11-32/h7-9,12-14,16-17H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKDAYZXKVMIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C4=NC(=CS4)C5=CC=CC(=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile

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